molecular formula C6H11Cl2NO B2795561 (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride CAS No. 1055943-40-2

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

Cat. No.: B2795561
CAS No.: 1055943-40-2
M. Wt: 184.06
InChI Key: FPAHELIXMHBDLQ-BJILWQEISA-N
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Description

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a dimethylamino group and an enoyl chloride moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride typically involves the reaction of (E)-4-(dimethylamino)but-2-enoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

(E)-4-(dimethylamino)but-2-enoic acid+thionyl chloride(E)-4-(dimethylamino)but-2-enoyl chloride+sulfur dioxide+hydrogen chloride\text{(E)-4-(dimethylamino)but-2-enoic acid} + \text{thionyl chloride} \rightarrow \text{(E)-4-(dimethylamino)but-2-enoyl chloride} + \text{sulfur dioxide} + \text{hydrogen chloride} (E)-4-(dimethylamino)but-2-enoic acid+thionyl chloride→(E)-4-(dimethylamino)but-2-enoyl chloride+sulfur dioxide+hydrogen chloride

The resulting (E)-4-(dimethylamino)but-2-enoyl chloride is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The double bond in the enoyl moiety can participate in addition reactions with electrophiles and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form (E)-4-(dimethylamino)but-2-enoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Halogens, hydrogen halides

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Major Products Formed

    Substitution Products: (E)-4-(dimethylamino)but-2-enoyl derivatives

    Addition Products: Compounds with added electrophiles or nucleophiles

    Hydrolysis Products: (E)-4-(dimethylamino)but-2-enoic acid

Scientific Research Applications

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride involves its reactivity towards nucleophiles and electrophiles. The compound’s molecular targets include nucleophilic sites on biomolecules and other organic compounds. The pathways involved in its reactions are primarily substitution and addition mechanisms, where the chloride and enoyl groups play key roles.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(dimethylamino)but-2-enoic acid
  • (E)-4-(dimethylamino)but-2-enoyl bromide
  • (E)-4-(dimethylamino)but-2-enoyl fluoride

Uniqueness

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is unique due to its combination of a dimethylamino group and an enoyl chloride moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to its analogs, the chloride derivative is more reactive and versatile in various chemical reactions.

Properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAHELIXMHBDLQ-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055943-40-2
Record name (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1 L multi-neck flask equipped with agitator, thermometer, addition funnel, and nitrogen protection is charged with acetonitrile (0.67 kg, 0.85 L) followed by adding dimethylformamide (0.00086 kg, 0.91 mL, d=0.944 g/mL). At ambient temperature, is added 4-dimethylaminocrotonic acid hydrochloride (0.0709 kg) and the mixture stirred until homogeneous. Cool the reaction mixture to (0–10° C.) and add oxalyl chloride (0.0473 kg, 0.0325 L, d=1.45 g/mL) dropwise over (20 minutes) at (0–10° C.) followed by a rinse with acetonitrile (0.02 kg, 0.03 L). The temperature (0–10° C.) is maintained for about (20 minutes). The temperature of the reaction mixture is adjusted to (22–26° C.) over (20 minutes) and maintained over (2 hours). The temperature of reaction mixture is adjusted to (40–45° C.) and held for about (5 minutes). Cool the light suspension to about (20–25° C.) and check for reaction completion by high-pressure liquid chromatography (HPLC). The reaction is complete when there is ≦15% of the starting material (4-dimethylaminocrotonic acid hydrochloride) present and/or ≦2% of oxalyl chloride (detected as the dimethyl oxalate).
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0.85 L
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reactant
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0.0709 kg
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0.0325 L
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reactant
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starting material
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0.91 mL
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